molecular formula C27H35NO4 B557994 Fmoc-12-Ado-OH CAS No. 128917-74-8

Fmoc-12-Ado-OH

Cat. No. B557994
M. Wt: 437,56 g/mole
InChI Key: HVGIKYAQSSNFCH-UHFFFAOYSA-N
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Description

Fmoc-12-Ado-OH, also known as 12-(Fmoc-amino)dodecanoic acid, is a chemical compound with the molecular formula C27H35NO4 . It has a molecular weight of 437.60 .


Synthesis Analysis

Fmoc-12-Ado-OH is synthesized using various methods. One method involves the use of PS-Carbodiimide resin in dichloromethane at temperatures between 20-50°C for 20 hours . Another method involves the use of Fmoc-OSu and NaHCO3 in a solution of 12-aminododecanoic acid in acetone and water .


Molecular Structure Analysis

Fmoc-12-Ado-OH has a complex molecular structure that includes a total of 69 bonds. These comprise 34 non-H bonds, 14 multiple bonds, 15 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, and 1 aliphatic (thio-) carbamate .


Chemical Reactions Analysis

Fmoc-12-Ado-OH is used in Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-12-Ado-OH is a white powder with a melting point of 114-118°C . It is used in peptide synthesis and has a Fmoc functional group . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Peptide Synthesis

Fmoc-12-Ado-OH is used in Fmoc solid-phase peptide synthesis (SPPS) . This method is particularly useful when larger quantities of peptides are required for studies such as biological tests, NMR structural research, or interaction studies between peptides and other molecules .

Method of Application

In Fmoc SPPS, the peptide chain is assembled step-by-step, one amino acid at a time. The process begins with the attachment of the first amino acid to a solid support (the resin). The amino group of this amino acid is protected by an Fmoc group. The Fmoc group is then removed, and the next amino acid (also protected by an Fmoc group) is added. This cycle is repeated until the desired peptide sequence is obtained .

Results and Outcomes

The use of Fmoc-12-Ado-OH in peptide synthesis has enabled the production of peptides with various biological activities, such as antimicrobial, antithrombotic, opioid, and antioxidant activities . These peptides are important not only in the environment in which they operate but also as potential drug candidates .

Hydrogel Formation for Biomedical Applications

Fmoc-12-Ado-OH can be used in the formation of peptide-based hydrogels (PHGs) . These are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Method of Application

A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, has been proposed as a scaffold for bioprinting applications . The Fmoc group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .

Results and Outcomes

The Fmoc-derivatives of the series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

pH-Controlled Ambidextrous Gelation

Fmoc-12-Ado-OH can be used in pH-controlled ambidextrous gelation . This is significant among the gelators .

Method of Application

The gelation of double Fmoc-functionalized L-lysine [Fmoc (Nα)-L-lysine (NεFmoc)-OH, (Fmoc-K (Fmoc))] as a low molecular weight gelator (LMWG) is demonstrated . The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .

Results and Outcomes

Fmoc-K (Fmoc) exhibits several advantages and significant importance as a LMWG . The advantages of Fmoc-K (Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Efficient Fmoc-Protected Amino Ester Hydrolysis

Fmoc-12-Ado-OH can be used in the hydrolysis of Fmoc-protected amino esters . This process is important for modifying amino acids, as the C-terminus carboxylic acid usually needs to be protected, typically as a methyl ester .

Method of Application

Standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups . Therefore, mild orthogonal ester hydrolysis conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group . The reaction is optimized for a broad scope of amino esters .

Results and Outcomes

The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure . This process allows for the selective deprotection of esters to create SPPS-ready amino acids .

Peptide Delivery System

Fmoc-12-Ado-OH can be used in the development of a peptide delivery system . This system enhances the pharmacological and pharmacokinetic profile of Xenopus GLP-1 Analogs .

Results and Outcomes

The use of Fmoc-12-Ado-OH in the peptide delivery system results in an enhanced pharmacological and pharmacokinetic profile of Xenopus GLP-1 Analogs . This could potentially improve the effectiveness of these analogs in their therapeutic applications .

Safety And Hazards

Fmoc-12-Ado-OH is classified as non-combustible solids . It is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35NO4/c29-26(30)18-8-6-4-2-1-3-5-7-13-19-28-27(31)32-20-25-23-16-11-9-14-21(23)22-15-10-12-17-24(22)25/h9-12,14-17,25H,1-8,13,18-20H2,(H,28,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGIKYAQSSNFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401149
Record name Fmoc-12-Ado-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-12-Ado-OH

CAS RN

128917-74-8
Record name Fmoc-12-Ado-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
B Jastrzebska, R Lebel, H Therriault… - Journal of medicinal …, 2009 - ACS Publications
We designed and synthesized a novel contrast agent (CA) to image the activity of matrix metalloproteinase-2 (MMP-2) in a tumor, noninvasively using magnetic resonance imaging (MRI…
Number of citations: 58 pubs.acs.org
J Han, X Chen, L Zhao, J Fu, L Sun… - Molecular …, 2018 - ACS Publications
… Then, Fmoc-Glu-OtBu, Fmoc-12-Ado-OH, and LCA were added and coupled in order. Finally, the crude peptides were cleaved from the resin by using Reagent K (EDT/phenol/water/…
Number of citations: 11 pubs.acs.org
C Tang, Q Li, X Deng, W Wu, L Liao, K Liang, R Huo… - RSC …, 2020 - pubs.rsc.org
… acid (Fmoc-12-Ado-OH) were purchased from Sigma-Aldrich Co. (St. Louis, MO). … For 1a–1i, Fmoc-Glu-OtBu, Fmoc-6-Ahx-OH or Fmoc-12-Ado-OH, and MPA (4 equiv.) were coupling in …
Number of citations: 3 pubs.rsc.org
J Han, J Fu, Q Yang, F Zhou, X Chen, C Li… - European Journal of …, 2020 - Elsevier
Novel methods for peptides structural modification and bioactivity optimization are highly needed in peptide-based drug discovery. Herein, we explored the use gemfibrozil (GFZ) as an …
Number of citations: 6 www.sciencedirect.com
G Ye, A Gupta, R DeLuca, K Parang… - Colloids and Surfaces B …, 2010 - Elsevier
… The alkyl linkers Fmoc-5-Ava-OH, Fmoc-8-Aoc-OH and Fmoc-12-Ado-OH were purchased from Advanced ChemTech (Louisville, KY). 2-(1H-Benzotriazole-1-yl)-1,1,3,3-…
Number of citations: 30 www.sciencedirect.com
C Kontos, O El Bounkari, C Krammer, D Sinitski… - Nature …, 2020 - nature.com
Targeting a specific chemokine/receptor axis in atherosclerosis remains challenging. Soluble receptor-based strategies are not established for chemokine receptors due to their …
Number of citations: 36 www.nature.com
C Han, Y Sun, Q Yang, F Zhou, X Chen… - Molecular …, 2021 - ACS Publications
… After that, according to the structures of 2a–t, 0.4 mmol (4 equiv) Fmoc-Glu-OtBu, Fmoc-OEG-OH, palmitic acid, octadecanedioic acid monotert-butyl ester, Fmoc-12-Ado-OH, or …
Number of citations: 2 pubs.acs.org
R Feng - 2022 - search.proquest.com
Nucleic acids are used as the template for protein synthesis, and this nature allows a wide rangeof biomedical applications. Developing new tools for efficient delivery of the …
Number of citations: 0 search.proquest.com
HH Gorris - 2005 - Lübeck, Univ., Diss., 2005
Number of citations: 3

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